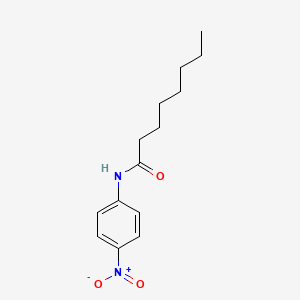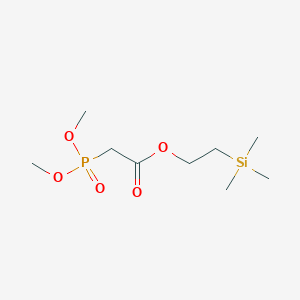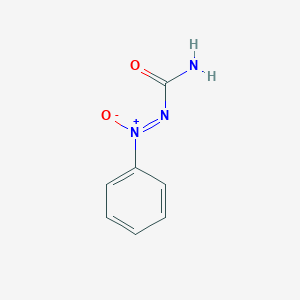![molecular formula C14H10Cl2N2O3 B14158689 2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide CAS No. 41697-22-7](/img/structure/B14158689.png)
2,4-dichloro-N'-[(2-hydroxyphenyl)carbonyl]benzohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-dichloro-N’-[(2-hydroxyphenyl)carbonyl]benzohydrazide is a chemical compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two chlorine atoms, a hydroxyphenyl group, and a benzohydrazide moiety, which contribute to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N’-[(2-hydroxyphenyl)carbonyl]benzohydrazide typically involves the reaction of 2,4-dichlorobenzoyl chloride with 2-hydroxybenzohydrazide. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of 2,4-dichloro-N’-[(2-hydroxyphenyl)carbonyl]benzohydrazide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Additionally, purification steps, such as recrystallization or chromatography, are employed to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
2,4-dichloro-N’-[(2-hydroxyphenyl)carbonyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group, resulting in the formation of a quinone derivative.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted benzohydrazides, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,4-dichloro-N’-[(2-hydroxyphenyl)carbonyl]benzohydrazide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics and antifungal agents.
Medicine: It has potential applications in the treatment of certain diseases due to its bioactive properties. Research is ongoing to explore its efficacy as an anticancer agent.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2,4-dichloro-N’-[(2-hydroxyphenyl)carbonyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, the compound may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,4-dichlorobenzohydrazide: Lacks the hydroxyphenyl group, resulting in different chemical properties and reactivity.
2-hydroxybenzohydrazide: Lacks the chlorine atoms, leading to variations in its biological activity and chemical behavior.
2,4-dichloro-N’-[(2-methoxyphenyl)carbonyl]benzohydrazide: Contains a methoxy group instead of a hydroxy group, affecting its solubility and reactivity.
Uniqueness
2,4-dichloro-N’-[(2-hydroxyphenyl)carbonyl]benzohydrazide is unique due to the presence of both chlorine atoms and a hydroxyphenyl group, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial use.
Propiedades
Número CAS |
41697-22-7 |
|---|---|
Fórmula molecular |
C14H10Cl2N2O3 |
Peso molecular |
325.1 g/mol |
Nombre IUPAC |
2,4-dichloro-N'-(2-hydroxybenzoyl)benzohydrazide |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-8-5-6-9(11(16)7-8)13(20)17-18-14(21)10-3-1-2-4-12(10)19/h1-7,19H,(H,17,20)(H,18,21) |
Clave InChI |
WDGYIVVPKODDKX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)NNC(=O)C2=C(C=C(C=C2)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[(4-methoxybenzoyl)amino]-3-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylate](/img/structure/B14158607.png)

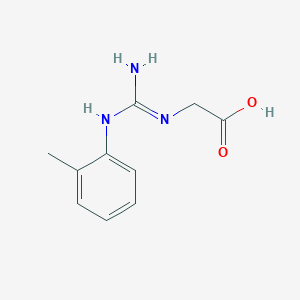
![N-[4-(furan-2-yl)butan-2-yl]-4-methoxy-N-methylbenzenesulfonamide](/img/structure/B14158636.png)
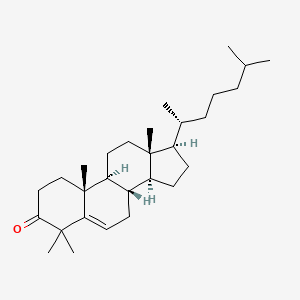

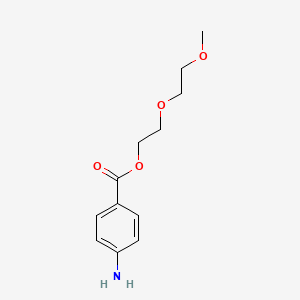
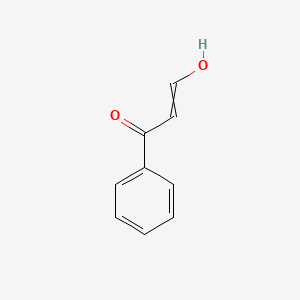
![(3aS,4R,9bR)-4-(pyridin-4-yl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B14158654.png)
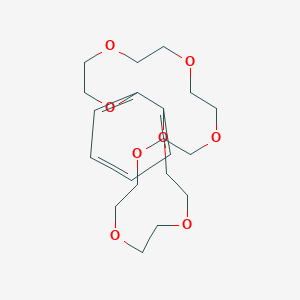
![3-methyl-N-[(2-pyrrolidin-1-ylphenyl)carbamothioyl]butanamide](/img/structure/B14158665.png)
